molecular formula C14H22N4O3S B12268274 2-(Morpholine-4-carbonyl)-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]morpholine

2-(Morpholine-4-carbonyl)-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]morpholine

Cat. No.: B12268274
M. Wt: 326.42 g/mol
InChI Key: HHORABNZPCAGBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Morpholine-4-carbonyl)-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]morpholine is a complex organic compound that features a morpholine ring, a thiadiazole ring, and a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholine-4-carbonyl)-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]morpholine typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Attachment of the Morpholine Ring: The morpholine ring can be introduced through a nucleophilic substitution reaction, where a halogenated precursor reacts with morpholine.

    Formation of the Carbonyl Group: The carbonyl group can be introduced via oxidation reactions, such as using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated precursors, morpholine.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

2-(Morpholine-4-carbonyl)-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where thiadiazole derivatives have shown efficacy.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(Morpholine-4-carbonyl)-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]morpholine involves its interaction with molecular targets such as enzymes or receptors. The thiadiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Morpholine-4-carbonyl)-4-[5-(methyl)-1,3,4-thiadiazol-2-yl]morpholine
  • 2-(Morpholine-4-carbonyl)-4-[5-(ethyl)-1,3,4-thiadiazol-2-yl]morpholine

Uniqueness

2-(Morpholine-4-carbonyl)-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]morpholine is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets, potentially offering advantages in specific applications.

Properties

Molecular Formula

C14H22N4O3S

Molecular Weight

326.42 g/mol

IUPAC Name

morpholin-4-yl-[4-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)morpholin-2-yl]methanone

InChI

InChI=1S/C14H22N4O3S/c1-10(2)12-15-16-14(22-12)18-5-8-21-11(9-18)13(19)17-3-6-20-7-4-17/h10-11H,3-9H2,1-2H3

InChI Key

HHORABNZPCAGBC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)N2CCOC(C2)C(=O)N3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.